molecular formula C8H9NO2 B8013477 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol

3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol

Cat. No.: B8013477
M. Wt: 151.16 g/mol
InChI Key: SVKFVCLDNKMMTM-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol is a heterocyclic organic compound with the molecular formula C8H9NO2. It is known for its unique structure, which includes a benzene ring fused to an oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of sodium hydroxide (NaOH) in water at room temperature. This method is notable for being metal catalyst-free and environmentally friendly . Another approach involves a one-pot three-component reaction using mechanochemistry, which allows for the parallel synthesis of multiple derivatives .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydrogenated compounds, and various substituted oxazines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol is unique due to its specific ring structure and the versatility it offers in chemical modifications. This makes it a valuable compound for developing new materials and exploring novel biological activities .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-6-2-1-3-7-8(6)9-4-5-11-7/h1-3,9-10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKFVCLDNKMMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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